molecular formula C7H12N4O2S B2494346 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 397291-10-0

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2494346
CAS No.: 397291-10-0
M. Wt: 216.26
InChI Key: MMMSXTGJVFHQHI-UHFFFAOYSA-N
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Description

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2,4-triazoles, including 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, are largely due to their ability to form hydrogen bonds and dipole interactions with biological receptors This allows them to participate in a variety of biochemical reactions

Molecular Mechanism

It is known that triazoles can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Triazoles are known to interact with a variety of enzymes and receptors in the biological system , suggesting that they may be involved in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the bromoacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Uniqueness

2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the acetic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-2-3-5-9-10-7(11(5)8)14-4-6(12)13/h2-4,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMSXTGJVFHQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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